3-Thionitrosopyridine
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Overview
Description
3-Thionitrosopyridine is a heterocyclic compound containing a pyridine ring substituted with a thioxoamino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thionitrosopyridine typically involves the reaction of pyridine derivatives with thioamide compounds. One common method is the reaction of 3-aminopyridine with carbon disulfide in the presence of a base, followed by acidification to yield the desired product . Another approach involves the cyclization of 3-aminopyridine with thiourea under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Thionitrosopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxo group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the thioxoamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aminopyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Thionitrosopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Thionitrosopyridine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-Thionitrosopyridine can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine: Similar in structure but with a fused pyrimidine ring.
Thieno[3,4-b]pyridine: Another related compound with a different ring fusion pattern.
2-Thioxopyridine-3-carbonitrile: Contains a thioxo group but with a nitrile substituent.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the thioxoamino group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
157736-86-2 |
---|---|
Molecular Formula |
C5H4N2S |
Molecular Weight |
124.161 |
IUPAC Name |
3-thionitrosopyridine |
InChI |
InChI=1S/C5H4N2S/c8-7-5-2-1-3-6-4-5/h1-4H |
InChI Key |
FERAYYUQQNXMSX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)N=S |
Synonyms |
Pyridine, 3-(thionitroso)- (9CI) |
Origin of Product |
United States |
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